![molecular formula C8H8Cl2O B075180 1-(3,4-Dichlorophenyl)ethanol CAS No. 1475-11-2](/img/structure/B75180.png)
1-(3,4-Dichlorophenyl)ethanol
Overview
Description
“1-(3,4-Dichlorophenyl)ethanol” is a chemical compound with the molecular weight of 191.06 . It is also known as “(1S)-1-(3,4-dichlorophenyl)ethanol” and has the InChI code "1S/C8H8Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m0/s1" .
Synthesis Analysis
This compound is used as a building block in synthetic organic chemistry, such as in the asymmetric chemoenzymatic synthesis of miconazole and econazole enantiomers .Molecular Structure Analysis
The molecular structure of “1-(3,4-Dichlorophenyl)ethanol” is represented by the formula C8H8Cl2O .Physical And Chemical Properties Analysis
“1-(3,4-Dichlorophenyl)ethanol” is a liquid at room temperature . It has a molecular weight of 191.06 .Scientific Research Applications
Antiviral and Anti-Infective Agents
1-(3,4-Dichlorophenyl)ethanol has demonstrated potential as an antiviral and anti-infective agent. Researchers have explored its activity against DNA and RNA viruses, including severe respiratory syncytial virus (RSV), hepatitis C, West Nile virus, and dengue fever . Its mechanism of action and efficacy in inhibiting viral replication make it a promising candidate for further investigation.
Chemopreventive and Chemotherapeutic Effects on Cancer
This compound plays a crucial role in cancer research. Literature suggests that sulfur- and nitrogen-containing heterocycles, such as 1,2,4-triazoles, contribute significantly to chemopreventive and chemotherapeutic effects. 1-(3,4-Dichlorophenyl)ethanol, with its triazole ring, may serve as a basic nucleus for designing novel anticancer agents .
Bioconjugation Strategies in Drug Delivery
Researchers have explored bioconjugation techniques for drug delivery and molecular imaging. The functional groups in 1-(3,4-Dichlorophenyl)ethanol can be harnessed to link it with other molecules, enabling targeted drug delivery systems. These strategies enhance drug specificity and reduce side effects .
Synthesis of Spiro-1,2,4-Triazole-3-Thiones
The compound has been utilized in the synthesis of spiro-1,2,4-triazole-3-thiones. These spirocyclic structures exhibit diverse biological activities and have potential applications in drug discovery. For instance, the reaction of 1-acetylindoline-2,3-dione with thiosemicarbazide yields 1-acetyl-5′-thioxospiro [indoline-3,3′-[1,2,4]triazolidin]-2-one .
Hydrazide-Isothiocyanate Reactions
1-(3,4-Dichlorophenyl)ethanol has been involved in the synthesis of various compounds (B1–B10) through hydrazide-isothiocyanate reactions. These derivatives exhibit diverse properties and may find applications in fields such as materials science and pharmaceuticals .
Chemoenzymatic Protocols for Optically Active Compounds
In the context of chemoenzymatic approaches, researchers have explored the synthesis of optically active vic-halohydrins acetates. While not directly related to 1-(3,4-Dichlorophenyl)ethanol, this broader field highlights the importance of efficient synthetic methods for producing valuable compounds .
Future Directions
Mechanism of Action
Target of Action
A structurally similar compound, a synthetic dichloro-substituted aminochalcone, has been studied for its antitrypanosomiasis activity . The protein targets of this compound in the evolutionary cycle of T. cruzi include Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .
Mode of Action
The structurally similar compound mentioned above acts on the active site of the cyp51 receptor . It establishes a stable complex with the target through hydrogen interactions .
Biochemical Pathways
The structurally similar compound has been shown to inhibit parasite proliferation via cytotoxicity analysis on mammalian host cells .
Pharmacokinetics
The structurally similar compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability . It can form reactive metabolites from N-conjugation and C=C epoxidation .
Result of Action
The structurally similar compound has been shown to be effective against trypomastigotes .
properties
IUPAC Name |
1-(3,4-dichlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTGSONNNMGQNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601290888 | |
Record name | 3,4-Dichloro-α-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601290888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1475-11-2 | |
Record name | 3,4-Dichloro-α-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1475-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-alpha-methylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001475112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1475-11-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55517 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dichloro-α-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601290888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dichloro-α-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.562 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the chirality of 1-(3,4-dichlorophenyl)ethanol?
A1: 1-(3,4-Dichlorophenyl)ethanol exists as two enantiomers, the (R)- and (S)- isomers. This chirality is significant because biological systems often exhibit selectivity towards specific enantiomers. [, ] For example, research demonstrates that the enzyme Alcaligene sp. lipase shows enantioselectivity towards the (R)-isomer of 1-(3,4-dichlorophenyl)ethanol during transesterification reactions. [, ] This selectivity is crucial for applications like kinetic resolution, where enzymes are used to separate enantiomers from a racemic mixture. [, ]
Q2: How does the structure of 1-(3,4-dichlorophenyl)ethanol relate to its biological activity?
A2: While the provided research focuses on enzymatic resolution and doesn't delve into specific biological targets of 1-(3,4-dichlorophenyl)ethanol, we can infer some structure-activity relationships. The presence of the chlorine atoms on the aromatic ring can influence the molecule's lipophilicity, potentially impacting its interaction with biological membranes. [] Furthermore, the position of the chlorine atoms (3,4-dichloro substitution) might influence the molecule's binding affinity to enzymes or receptors. Further research is needed to fully elucidate the relationship between the structure of 1-(3,4-dichlorophenyl)ethanol and its biological activity.
Q3: What are the potential applications of lipase-catalyzed kinetic resolution of 1-(3,4-dichlorophenyl)ethanol?
A3: Kinetic resolution of racemic mixtures, like that of 1-(3,4-dichlorophenyl)ethanol, is a crucial process in pharmaceutical and fine chemical synthesis. [, ] Obtaining enantiomerically pure compounds is often essential for drug development, as different enantiomers can exhibit distinct pharmacological activities, potencies, and even toxicities. [, ] Therefore, the ability to efficiently separate the enantiomers of 1-(3,4-dichlorophenyl)ethanol using Alcaligene sp. lipase could have implications for producing enantiopure pharmaceuticals or intermediates for various chemical syntheses. [, ]
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